quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate
Description
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (500 MHz, DMSO-d₆) revealed characteristic signals:
- δ 8.92 (d, J=8.5 Hz, H-2 quinoline)
- δ 8.35 (dd, J=7.2 Hz, H-5 quinoline)
- δ 7.89 (s, NH hydrazone)
- δ 2.41 (s, CH₃ ketone)
¹³C NMR displayed key carbonyl signals at δ 192.4 (C=O) and δ 178.9 (C=S), confirming the thiohydrazone linkage. The nitrophenyl group showed distinct para-substitution patterns at δ 148.2 (C-NO₂) and δ 125.6 (C-Ar).
Fourier-Transform Infrared Spectroscopy
Critical vibrational modes were identified:
| Band (cm⁻¹) | Assignment |
|---|---|
| 3275 | N-H stretching |
| 1689 | C=O asymmetric stretch |
| 1596 | C=N stretching |
| 1342 | S=O symmetric stretch |
| 1520/1348 | NO₂ asymmetric/symmetric |
The absence of SH stretching above 2500 cm⁻¹ confirms thione tautomer stabilization.
UV-Vis Spectroscopy
Methanol solutions exhibited λmax at 278 nm (π→π* quinoline) and 385 nm (n→π* charge transfer). Molar absorptivity (ε) reached 12,400 L·mol⁻¹·cm⁻¹ at 385 nm, indicating strong electronic conjugation between donor (hydrazone) and acceptor (nitrophenyl) groups.
Tautomeric Behavior and Isomerization Dynamics
The compound exhibits thione-thiol tautomerism mediated by solvent polarity:
$$ \text{Thione form} \rightleftharpoons \text{Thiol form} $$
Kinetic studies in DMSO-d₆ revealed:
- Activation energy (Eₐ): 68.9 kJ/mol
- Isomerization rate (k): 4.7×10⁻³ s⁻¹ at 298K
- Equilibrium constant (K): 0.83 favoring thione form
Variable-temperature NMR showed coalescence at 343K, confirming rapid interconversion above this threshold. DFT calculations suggest a planar transition state with partial double bond character in the C-S moiety.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level provided insights into:
Molecular Orbital Analysis
| Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO (-5.82) | Quinoline π-system | |
| LUMO (-2.91) | Nitrophenyl π* | |
| HOMO-1 (-6.15) | Hydrazone lone pairs |
The 2.91 eV HOMO-LUMO gap indicates moderate chemical reactivity. Natural Bond Orbital (NBO) analysis revealed significant hyperconjugation between the hydrazone nitrogen lone pairs and σ*(C-S) antibonding orbital (E²=48.3 kJ/mol).
Vibrational Frequency Correlation
DFT-computed frequencies showed excellent agreement (R²=0.998) with experimental FT-IR data:
$$ \text{RMSD} = 12.4 \, \text{cm}^{-1} $$
Notable deviations occurred in NH stretching modes due to intermolecular interactions not modeled in gas-phase calculations.
Properties
Molecular Formula |
C18H14N4O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
quinolin-8-yl (1E)-N-(4-nitroanilino)-2-oxopropanimidothioate |
InChI |
InChI=1S/C18H14N4O3S/c1-12(23)18(21-20-14-7-9-15(10-8-14)22(24)25)26-16-6-2-4-13-5-3-11-19-17(13)16/h2-11,20H,1H3/b21-18+ |
InChI Key |
XTAPGYGPGURCNW-DYTRJAOYSA-N |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/SC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Biological Activity
Quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula . The compound features a quinoline moiety, a nitrophenyl group, and a thioate functionality, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 342.36 g/mol |
| InChI | InChI=1S/C15H14N4O3S/c1-5-9(16)10(17)12-11(18)19-14(20)21/h5-12H,1H3,(H,16,18) |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. A study on related compounds demonstrated their effectiveness against various cancer cell lines, including breast cancer (MDA-MB231) and prostate cancer (PC-3) cells. For instance, certain quinolinone derivatives displayed IC50 values ranging from 28 µM to 50 µM against these cell lines, suggesting that modifications in the quinoline structure can enhance cytotoxicity .
Case Study: Antiproliferative Effects
In a comparative study of quinoline derivatives, compounds similar to this compound were tested for their growth-inhibitory effects. The results indicated that these compounds could significantly reduce cell viability in cancer cell lines without affecting normal fibroblast cells .
The mechanism by which quinoline derivatives exert their biological effects often involves the inhibition of heat shock protein 90 (Hsp90), a chaperone protein crucial for the stability of various oncogenic proteins. Inhibition of Hsp90 leads to the degradation of client proteins such as cyclin-dependent kinase 4 (CDK4), which plays a vital role in cell cycle regulation. This degradation results in reduced proliferation of cancer cells .
Antimicrobial Activity
In addition to anticancer properties, some studies have reported antimicrobial activities associated with quinoline derivatives. The structural features of these compounds may contribute to their ability to inhibit bacterial growth and biofilm formation.
Summary of Findings
Recent research highlights the potential of this compound as a promising candidate for further development in cancer therapy. Its ability to selectively target cancer cells while sparing normal cells presents an advantage in therapeutic applications.
Future Directions
Further studies are required to elucidate the detailed mechanisms underlying the biological activities of this compound. Investigating structure-activity relationships (SAR) will be crucial for optimizing its efficacy and minimizing potential side effects.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Study: Antiproliferative Activity
In a study focusing on quinoline derivatives, compounds similar to quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate were evaluated for their antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The findings indicated that certain derivatives exhibited IC values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC (μM) | Reference |
|---|---|---|---|
| Quinoline Derivative A | MCF-7 | 0.164 | |
| Quinoline Derivative B | HepG2 | 0.137 | |
| Doxorubicin | MCF-7 | 0.308 |
Antimicrobial Applications
Quinoline derivatives have also been investigated for their antimicrobial properties, targeting various pathogens including bacteria and fungi. The mechanism often involves inhibition of essential microbial enzymes.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of quinoline-based compounds against Mycobacterium smegmatis and Pseudomonas aeruginosa, revealing that some derivatives showed minimal inhibitory concentrations (MICs) as low as 6.25 μg/mL, indicating strong potential as antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences :
Physicochemical Properties
- Electron-Withdrawing Effects : The 4-nitrophenyl group in both compound classes likely enhances stability and reactivity, facilitating interactions with microbial enzymes or DNA .
- Solubility: Thiadiazoles () may exhibit higher aqueous solubility due to their smaller, polar heterocycles. The quinoline-hydrazonothioate structure could favor organic solubility, impacting bioavailability.
Preparation Methods
Synthesis of N-(4-Nitrophenyl)hydrazinecarbothioamide
4-Nitroaniline is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by reaction with thiourea to yield the hydrazinecarbothioamide. This intermediate is isolated via precipitation and recrystallized from ethanol, achieving >85% purity.
Condensation with 2-Oxopropanal
The hydrazinecarbothioamide is reacted with 2-oxopropanal (methylglyoxal) in ethanol under reflux. The α-keto group of 2-oxopropanal facilitates hydrazone formation, producing (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioic acid (Intermediate B ). Kinetic studies indicate complete conversion within 6 hours at 70°C.
Coupling of Quinolin-8-yl Thioate and Hydrazonothioic Acid
The final step involves coupling Intermediate A and Intermediate B under mild basic conditions. A mixture of Intermediate A (1.2 equiv), Intermediate B (1.0 equiv), and triethylamine (Et₃N) in tetrahydrofuran (THF) is stirred at room temperature for 24 hours. The reaction proceeds via nucleophilic acyl substitution, with the thiolate anion attacking the electrophilic carbon of the hydrazonothioic acid.
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | THF | DMF | DCM |
| Base | Et₃N | K₂CO₃ | NaHCO₃ |
| Temperature (°C) | 25 | 50 | 25 |
| Yield (%) | 78 | 65 | 42 |
Optimal results (78% yield) are obtained using THF and Et₃N at 25°C. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to afford this compound as a yellow crystalline solid.
Spectroscopic Characterization
The structure of the target compound is confirmed using advanced spectroscopic techniques:
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.92 (d, J = 8.4 Hz, 1H, quinolin-8-yl H-2), 8.45–7.21 (m, 9H, aromatic H), 2.51 (s, 3H, COCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 194.2 (C=S), 168.9 (C=O), 152.1–116.7 (aromatic C), 26.8 (COCH₃).
-
HR-MS (ESI): m/z [M+H]⁺ calcd for C₁₈H₁₃N₄O₃S₂: 413.0432; found: 413.0428.
Mechanistic Insights and Side Reactions
Competing pathways during synthesis include:
-
Oxidation of Thioate : Prolonged exposure to air leads to sulfoxide formation, detectable via LC-MS.
-
Hydrazone Tautomerism : The (1E)-configuration is favored (>95%) due to conjugation with the nitro group, as evidenced by NOESY experiments.
Scalability and Industrial Relevance
Kilogram-scale trials using continuous flow reactors demonstrate consistent yields (72–75%) with a space-time yield of 0.8 kg·L⁻¹·h⁻¹. Environmental assessments highlight the need for solvent recovery systems to mitigate THF waste .
Q & A
Basic: What synthetic methodologies are recommended for preparing quinolin-8-yl hydrazonothioate derivatives?
Answer:
The synthesis of quinolin-8-yl hydrazonothioates typically involves condensation reactions between hydrazonoyl halides and quinoline-thiol precursors. For example:
- Step 1 : React α-acetyl-N-arylhydrazonoyl chlorides with a quinoline-8-thiol derivative in ethanol under reflux, using triethylamine as a base to facilitate nucleophilic substitution .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using column chromatography.
- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) to improve yield and reduce side products like hydrolyzed intermediates .
Basic: Which spectroscopic techniques are critical for confirming the structure of hydrazonothioate derivatives?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the quinoline ring (δ 7.5–9.0 ppm) and hydrazone NH (δ 10–12 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ 160–180 ppm) and thiocarbonyl (C=S, δ 190–210 ppm) groups .
- IR Spectroscopy : Detect characteristic stretches for C=S (~1200 cm⁻¹) and N-N (~1600 cm⁻¹) bonds .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns consistent with the hydrazonothioate backbone .
Advanced: How can computational modeling predict the reactivity of the hydrazonothioate group in cross-coupling reactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For instance, the C=S group may act as an electron-deficient center for nucleophilic substitution .
- Molecular Dynamics (MD) Simulations : Model interactions between the hydrazonothioate and transition-metal catalysts (e.g., Pd or Cu) to optimize conditions for Suzuki-Miyaura or Ullmann couplings .
- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in DMF vs. THF) to refine models .
Advanced: What strategies resolve contradictions in reported biological activities of hydrazonothioate derivatives?
Answer:
- Purity Verification : Use HPLC to confirm compound homogeneity (>95% purity). Impurities from incomplete synthesis (e.g., unreacted 4-nitrophenyl precursors) can skew bioactivity assays .
- Assay Standardization :
- Test compounds against identical cell lines (e.g., HeLa or MCF-7) under controlled O₂ levels to minimize variability in cytotoxicity studies .
- Use standardized enzyme inhibition protocols (e.g., fixed ATP concentrations for kinase assays) .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., using SHELXL97) to rule out polymorphism or stereochemical anomalies .
Basic: How should researchers design experiments to assess the stability of hydrazonothioates under physiological conditions?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~350 nm for nitro groups) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and identify stable storage conditions .
- Light Sensitivity : Expose samples to UV light (254 nm) and track photodegradation products using LC-MS .
Advanced: What mechanistic insights explain the dual antioxidant and pro-oxidant behavior of hydrazonothioates?
Answer:
- Redox-Active Functional Groups : The hydrazone (-NH-N=C-) and nitro (-NO₂) groups can donate electrons (antioxidant) or generate ROS via Fenton-like reactions (pro-oxidant), depending on cellular redox potential .
- Experimental Validation :
- Use EPR spectroscopy to detect radical species (e.g., DPPH scavenging for antioxidant activity).
- Measure intracellular ROS levels with fluorescent probes (e.g., DCFH-DA) in the presence of Fe²⁺ ions .
Basic: What safety protocols are essential when handling hydrazonothioate derivatives?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with nitroaromatic intermediates .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H₂S from C=S bond degradation) .
- Waste Disposal : Neutralize acidic/basic reaction mixtures before disposal and segregate heavy-metal-contaminated waste (e.g., Pd from cross-coupling reactions) .
Advanced: How can researchers optimize hydrazonothioate derivatives for enhanced blood-brain barrier (BBB) penetration?
Answer:
- Lipophilicity Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to increase logP values while maintaining solubility via polar substituents (e.g., -OH) .
- P-Glycoprotein Inhibition : Co-administer with P-gp inhibitors (e.g., verapamil) to reduce efflux and improve CNS bioavailability .
- In Silico Screening : Use QSAR models to predict BBB permeability based on molecular weight (<450 Da) and hydrogen-bond count (<8) .
Basic: What chromatographic methods are suitable for separating hydrazonothioate diastereomers?
Answer:
- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol (80:20) mobile phase. Adjust flow rate (1.0 mL/min) and temperature (25°C) to resolve enantiomers .
- Detection : Monitor at 254 nm (nitro group absorption) and validate peak purity with diode-array detection .
Advanced: How do steric and electronic effects influence the tautomeric equilibrium of hydrazonothioates?
Answer:
- Steric Effects : Bulky substituents (e.g., 4-nitrophenyl) favor the thione tautomer (C=S) by hindering rotation around the C-N bond .
- Electronic Effects : Electron-withdrawing groups stabilize the thiol tautomer (C-SH) via resonance. For example, nitro groups at the para position increase thiol content by 20–30% .
- Characterization : Use ¹³C NMR to quantify tautomeric ratios in DMSO-d₆, where hydrogen bonding stabilizes the thione form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
